Product packaging for AT-001(Cat. No.:)

AT-001

Cat. No.: B1192208
M. Wt: 326.528
InChI Key: FALYKCYWERAVPH-PUZFROQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Aldose Reductase Inhibition Research

The journey to develop effective aldose reductase inhibitors (ARIs) has been a long and challenging one. The concept that inhibiting aldose reductase could prevent or ameliorate the long-term complications of diabetes has been a compelling hypothesis for decades. nagoya-u.ac.jp This led to the development of several "older generation" ARIs. diabetesjournals.org Examples of these early compounds include Alrestatin, Sorbinil, and Tolrestat. mdpi.com

However, many of these initial candidates failed in clinical trials or were withdrawn from the market. mdpi.comresearchgate.net Their lack of success was often attributed to a combination of factors, including insufficient potency and a lack of selectivity for the aldose reductase enzyme. diabetesjournals.org This poor selectivity resulted in off-target effects, leading to issues such as renal and hepatic toxicity and hypersensitivity reactions. diabetesjournals.org The challenges faced by these first-generation ARIs underscored the need for molecules with improved specificity and affinity for the aldose reductase enzyme to minimize undesirable side effects while effectively blocking the target pathway. diabetesjournals.org

The Polyol Pathway: Biochemical Significance and Pathophysiological Role

The polyol pathway, also known as the sorbitol-aldose reductase pathway, is a two-step metabolic route that converts glucose into fructose (B13574). wikipedia.orgnih.gov Under normal physiological conditions, this pathway is a minor route for glucose metabolism, with most glucose being processed through glycolysis after phosphorylation by the enzyme hexokinase. wikipedia.org The pathway consists of two primary enzymes:

Aldose Reductase: The first and rate-limiting enzyme, which reduces glucose to sorbitol, a sugar alcohol. This reaction consumes the cofactor NADPH. diabetesjournals.orgwikipedia.org

Sorbitol Dehydrogenase: The second enzyme, which oxidizes sorbitol to fructose. wikipedia.org

In states of high blood sugar (hyperglycemia), such as in uncontrolled diabetes, the primary glycolytic pathway becomes saturated. wikipedia.org The excess glucose is then shunted into the polyol pathway, leading to its hyperactivation. diabetesjournals.orgappliedtherapeutics.com This overactivity is particularly prominent in tissues where glucose uptake is not dependent on insulin, such as nerves, the retina, kidneys, and the lens of the eye. nagoya-u.ac.jpwikipedia.org

The pathophysiological consequences of polyol pathway hyperactivation are multifaceted:

Sorbitol Accumulation: Sorbitol does not readily cross cell membranes and its intracellular accumulation creates osmotic stress, drawing water into the cells and leading to cellular damage. diabetesjournals.orgwikipedia.org This osmotic imbalance is a key factor in the development of diabetic complications like cataracts and nerve swelling. nih.govwikipedia.org

Redox Imbalance: The conversion of glucose to sorbitol consumes NADPH. wikipedia.org NADPH is crucial for regenerating reduced glutathione, a primary intracellular antioxidant that protects cells from oxidative damage caused by reactive oxygen species. wikipedia.orgnih.gov Depletion of NADPH impairs this protective mechanism, leading to increased oxidative stress. nih.gov

Fructose Generation: The subsequent conversion of sorbitol to fructose can also contribute to cellular damage through the formation of advanced glycation end-products (AGEs), which are implicated in tissue injury. wikipedia.org

Rationale for Targeting Aldose Reductase in Disease States

Given the central role of aldose reductase in initiating the cascade of damaging events in the polyol pathway, its inhibition presents a logical and compelling therapeutic strategy. nagoya-u.ac.jp The rationale for targeting this enzyme is to prevent the initial conversion of glucose to sorbitol, thereby averting the subsequent downstream consequences of pathway hyperactivation. taylorandfrancis.com

By blocking aldose reductase, the goal is to mitigate:

Osmotic Stress: Preventing the accumulation of intracellular sorbitol. taylorandfrancis.comdiabetesjournals.org

Oxidative Stress: Preserving NADPH levels, thus maintaining the cell's capacity to counteract oxidative damage. nih.gov

Inflammatory Signaling: Aldose reductase is also involved in reducing lipid-derived aldehydes that can trigger inflammatory pathways, making its inhibition relevant for inflammatory diseases as well. nih.govacs.org

The development of potent and selective aldose reductase inhibitors is therefore a key objective in the prevention and treatment of a range of conditions, most notably the microvascular complications of diabetes, including neuropathy (nerve damage), retinopathy (eye damage), nephropathy (kidney disease), and diabetic cardiomyopathy. nagoya-u.ac.jptaylorandfrancis.comtaylorandfrancis.com Research in both animal models and clinical studies has supported the theory that ARIs could be a cornerstone in managing these debilitating conditions. nagoya-u.ac.jp

Overview of AT-001 as a Contemporary Aldose Reductase Inhibitor in Pre-clinical Investigation

This compound (also known as Caficrestat) is a contemporary, orally administered aldose reductase inhibitor that has been developed with the aim of overcoming the limitations of earlier compounds. pharmaceutical-technology.comappliedtherapeutics.com It is described as a next-generation ARI, designed based on a deeper understanding of the aldose reductase enzyme's structure and activation. diabetesjournals.orgappliedtherapeutics.com This has resulted in a molecule with significantly improved selectivity and potency, reportedly being around 1,000 times more potent than older ARIs. diabetesjournals.org

Preclinical studies have demonstrated the potential of this compound. In experimental mouse models of diabetic cardiomyopathy, treatment with this compound was shown to alleviate diastolic dysfunction and was associated with a decrease in myocardial fatty acid oxidation. nih.gov The treatment also mitigated cardiac fibrosis and hypertrophy in these models. nih.gov Furthermore, investigations in human keratinocytes showed that this compound, along with other novel ARIs, could attenuate cellular senescence induced by high glucose and other stressors, suggesting a role in combating aging-associated processes at a cellular level. nih.gov

Early-phase clinical studies have provided further insights. In a Phase 1/2 study involving patients with type 2 diabetes, this compound demonstrated potent, dose-dependent inhibition of aldose reductase, which was confirmed by significant reductions in blood sorbitol levels. diabetesjournals.orgdiabetesjournals.org A 28-day proof-of-concept study in patients with diabetic cardiomyopathy showed that this compound potently inhibited its target and led to a significant reduction in blood sorbitol. appliedtherapeutics.com These findings support the continued investigation of this compound's therapeutic potential for diabetic complications. diabetesjournals.orgappliedtherapeutics.com

Research Findings on this compound

Study PhasePatient PopulationKey FindingBiomarker Change
Phase 1/2Adults with Type 2 DiabetesThis compound demonstrated dose-dependent inhibition of aldose reductase activity. diabetesjournals.orgSignificant reduction in whole blood sorbitol levels (up to ~50% from baseline). diabetesjournals.org
Phase 2a (28-day study)Adults with Type 2 Diabetes and early Diabetic CardiomyopathyThis compound potently inhibited aldose reductase, preventing sorbitol production. appliedtherapeutics.comSignificant reduction in blood sorbitol levels sustained over 28 days. appliedtherapeutics.com
Preclinical (Mouse Model)Experimental model of Diabetic CardiomyopathyThis compound treatment improved diastolic function and reduced cardiac fibrosis and hypertrophy. nih.govAssociated with decreased myocardial fatty acid oxidation rates. nih.gov

Properties

Molecular Formula

C22H34N2

Molecular Weight

326.528

IUPAC Name

1-(1-((1s,4s)-4-Isopropylcyclohexyl)piperidin-4-yl)indoline

InChI

InChI=1S/C22H34N2/c1-17(2)18-7-9-20(10-8-18)23-14-12-21(13-15-23)24-16-11-19-5-3-4-6-22(19)24/h3-6,17-18,20-21H,7-16H2,1-2H3/t18-,20+

InChI Key

FALYKCYWERAVPH-PUZFROQSSA-N

SMILES

CC([C@@H]1CC[C@H](N2CCC(N3CCC4=C3C=CC=C4)CC2)CC1)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AT-001;  AT 001;  AT001

Origin of Product

United States

Molecular and Biochemical Characterization of At 001

Structural Insights into AT-001's Interaction with Aldose Reductase

The design and subsequent characterization of this compound reveal a sophisticated approach to enzyme inhibition, focusing on optimizing interactions with its target, aldose reductase.

Rational Design Principles of this compound

This compound was meticulously developed through a rational drug design strategy. This process leveraged detailed geometric parameters of the aldose reductase active site, which were elucidated through X-ray crystallography nih.govjkchemical.com. The primary objective of this design was to achieve optimal potency and highly specific target selectivity for AR. A critical aspect of its rational design was the deliberate minimization of off-target inhibition, particularly concerning aldehyde reductase (AldR), a structurally related enzyme with vital roles in detoxification nih.gov.

Comparative Structural Analysis with First-Generation Aldose Reductase Inhibitors (e.g., Zopolrestat)

This compound is recognized as a structural analogue of Zopolrestat, a first-generation aldose reductase inhibitor rakliga.hu. However, structural and functional comparisons highlight this compound's superior characteristics. Unlike Zopolrestat, which exhibited significant off-target inhibition of AldR, leading to liver-related safety concerns, this compound demonstrates a markedly enhanced affinity and specificity for AR jkchemical.comrakliga.huctdbase.org.

X-ray crystallography has provided direct evidence of this compound's binding mode within the human aldose reductase enzyme (PDB ID: 8FH6), revealing its complex with NADP+ and two this compound molecules. Molecular docking studies further detail the specific interactions, showing that the carboxylic acid moiety of this compound forms multiple hydrogen bonds with crucial residues within the AR active site, including His110, Tyr48, and Trp111. Additionally, the trifluoromethyl functional group of this compound contributes to its binding by forming three effective hydrogen bonds with Thr113. These specific interactions underpin this compound's high affinity and selective binding to AR.

Enzyme Kinetics of Aldose Reductase Inhibition by this compound

The kinetic profile of this compound underscores its exceptional inhibitory potency against aldose reductase, distinguishing it from earlier compounds.

Determination of Inhibitory Potency (IC50 values) in Isolated Enzyme Systems

In isolated enzyme systems, this compound has been determined to be an extraordinarily potent inhibitor of aldose reductase, exhibiting an IC50 value of 28.9 picomolar (pM) rakliga.hu. This picomolar potency signifies a remarkably high affinity for the enzyme. In a direct comparison, this compound demonstrated a >300-fold greater affinity for AR than Zopolrestat, a first-generation inhibitor with an IC50 of approximately 10 nanomolar (nM) jkchemical.comctdbase.org. This substantial difference in IC50 values highlights the improved inhibitory strength of this compound.

Table 1: Comparative Inhibitory Potency (IC50) against Aldose Reductase

CompoundTarget EnzymeIC50 ValueFold Improvement (vs. Zopolrestat)Reference
This compoundAldose Reductase28.9 pM>300 jkchemical.com
ZopolrestatAldose Reductase~10 nM1 (Baseline) jkchemical.comctdbase.org

Kinetic Mechanisms of Aldose Reductase Binding and Catalytic Modulation

While specific detailed kinetic mechanisms (e.g., competitive, non-competitive) for this compound were not explicitly elucidated in the provided search results, its picomolar IC50 value and the described interactions within the active site (hydrogen bonding with His110, Tyr48, Trp111, and Thr113) strongly suggest a highly efficient and tight-binding mode. Aldose reductase inhibitors generally function by preventing the NADPH-dependent conversion of glucose to sorbitol, thereby modulating the catalytic activity of the enzyme and reducing the accumulation of sorbitol, a key mediator in the pathogenesis of various complications nih.gov. The precise molecular interactions identified via crystallography and docking studies provide a strong basis for understanding how this compound effectively modulates AR's catalytic function.

Selectivity and Specificity Profile of this compound

A defining characteristic of this compound is its exceptional selectivity and specificity for aldose reductase, a crucial improvement over previous inhibitors. This compound is designed to be a highly selective AR inhibitor, minimizing off-target effects nih.govjkchemical.comctdbase.org.

A critical distinction from first-generation ARIs like Zopolrestat is this compound's negligible inhibition of Aldehyde Reductase (AldR) jkchemical.comctdbase.org. AldR is essential for detoxification processes in the liver, and its off-target inhibition by older compounds contributed to safety and tolerability issues jkchemical.comrakliga.huctdbase.org. In contrast, this compound demonstrated no inhibition of AldR even at concentrations 50 to 100 times its effective concentration (EC50) in assay medium, whereas Zopolrestat inhibited AldR by 50% to 60% jkchemical.comctdbase.org.

Table 2: Comparative Inhibition of Aldehyde Reductase (AldR)

CompoundAldR Inhibition at 50x EC50AldR Inhibition at 100x EC50Reference
This compoundNo inhibitionNo inhibition jkchemical.comctdbase.org
Zopolrestat50% inhibition60% inhibition jkchemical.comctdbase.org

Furthermore, this compound's specificity was rigorously evaluated through a standard off-target receptor binding analysis encompassing 87 different substrates, including 13 enzymes and 74 binding assays. This comprehensive panel revealed no significant off-target activity (defined as >50% inhibitory activity) for this compound, underscoring its highly targeted action on aldose reductase jkchemical.comctdbase.org. This robust specificity profile is a key advantage, contributing to its potential as a more favorable therapeutic agent.

Assessment of Off-Target Interactions with Related Aldo-Keto Reductases (AKRs)

Previous generations of aldose reductase inhibitors (ARIs) encountered limitations in clinical development due to off-target toxic effects and insufficient selectivity. appliedtherapeutics.comresearcher.life this compound was specifically engineered through rational drug design, utilizing insights from the active site's geometric parameters of the aldose reductase enzyme obtained via X-ray crystallography. appliedtherapeutics.com This design approach aimed to optimize its affinity and specificity for AR while minimizing potential off-target activity. appliedtherapeutics.com

Comparative biochemical studies have demonstrated this compound's superior affinity for aldose reductase. For instance, this compound exhibited a greater than 300-fold higher affinity for AR compared to zopolrestat, a first-generation ARI. The inhibitory concentration 50% (IC50) for this compound against AR was determined to be 30 pmol, significantly lower than zopolrestat's IC50 of approximately 10 nmol. appliedtherapeutics.com

A critical aspect of this compound's selectivity profile is its minimal interaction with Aldehyde Reductase (AldR), another enzyme within the aldo-keto reductase (AKR) superfamily. AldR plays a vital role in the detoxification of aldehydes, particularly in the liver, and its off-target inhibition by earlier ARIs was a significant contributor to safety and tolerability issues. appliedtherapeutics.com In contrast to zopolrestat, which showed 50% and 60% inhibition of AldR at 50x and 100x its EC50 levels, respectively, this compound demonstrated no inhibition of AldR at these concentrations in assay medium. appliedtherapeutics.com Furthermore, a comprehensive off-target receptor binding analysis, encompassing 87 substrates (including 13 enzyme and 74 binding assays), revealed no significant off-target inhibitory activity (defined as >50% inhibition) for this compound across this broad panel. appliedtherapeutics.com This robust selectivity profile underscores this compound's potential to avoid the systemic adverse effects associated with less selective AR inhibitors. appliedtherapeutics.com

Table 1: Comparative Affinity and Selectivity of this compound vs. Zopolrestat

CompoundTarget EnzymeIC50 (Affinity)Aldehyde Reductase (AldR) Inhibition at 50x/100x EC50
This compoundAldose Reductase (AR)30 pmol appliedtherapeutics.comNo inhibition appliedtherapeutics.com
ZopolrestatAldose Reductase (AR)~10 nmol appliedtherapeutics.com50% and 60% inhibition, respectively appliedtherapeutics.com

Evaluation of Specificity in Complex Biological Systems

The specificity of this compound has been further evaluated in complex biological systems, particularly in the context of diabetic cardiomyopathy. In a 28-day Phase 2a proof-of-concept study involving adult patients with type 2 diabetes (T2D) and early DbCM, this compound demonstrated potent inhibition of aldose reductase. appliedtherapeutics.comahajournals.org This inhibition resulted in a significant and sustained reduction in blood sorbitol levels over the 28-day treatment period. appliedtherapeutics.comahajournals.org The pharmacodynamic effects on sorbitol reduction were observed to last 10-12 hours post-dose, suggesting an extended effect likely due to reversible covalent binding within the enzyme's active site. appliedtherapeutics.com

Beyond its direct impact on sorbitol, this compound treatment also led to a significant reduction in N-terminal pro-B-type natriuretic peptide (NT-proBNP) levels over 28 days when compared to placebo. appliedtherapeutics.comahajournals.org NT-proBNP is a recognized biomarker for heart disease, and its reduction indicates a positive impact on cardiac function in patients with DbCM. ahajournals.orgnih.gov Specifically, 50% of this compound-treated patients achieved a clinically meaningful reduction in NT-proBNP, defined as a decrease of more than 25 pg/mL from baseline. appliedtherapeutics.comahajournals.org

Preclinical studies in diabetic cardiomyopathic mice overexpressing human AR (hAR-Tg) further support this compound's specific effects. Treatment with this compound improved diastolic function (evidenced by a decrease in the E/e' ratio and an increase in the E'/A' ratio) and reduced left ventricular mass in these mice compared to vehicle-treated controls. diabetesjournals.org These cardioprotective effects were associated with reduced cardiac AR activity, decreased circulating blood sorbitol levels, and a reduction in cardiac fatty acid oxidation rates. nih.govdiabetesjournals.org These findings collectively highlight this compound's specific and beneficial actions within the complex physiological environment of diabetic cardiomyopathy.

Table 2: Key Biological Effects of this compound in Type 2 Diabetes Patients with Diabetic Cardiomyopathy

Biomarker/EffectObservation in this compound Treated Patients (vs. Placebo)Relevant Study Duration
Blood SorbitolSignificant reduction appliedtherapeutics.comahajournals.org28 days appliedtherapeutics.comahajournals.org
NT-proBNP LevelsSignificant reduction appliedtherapeutics.comahajournals.org28 days appliedtherapeutics.comahajournals.org
NT-proBNP Clinical Response50% of patients showed >25 pg/mL reduction from baseline appliedtherapeutics.comahajournals.org28 days appliedtherapeutics.comahajournals.org
Diastolic Function (in mice)Improved (decreased E/e' ratio, increased E'/A') diabetesjournals.orgPreclinical studies diabetesjournals.org
Left Ventricular Mass (in mice)Reduced diabetesjournals.orgPreclinical studies diabetesjournals.org

Pre Clinical Pharmacological Investigations of At 001

In Vitro Cellular Studies

In vitro investigations have provided insights into the cellular mechanisms by which AT-001 exerts its protective effects, particularly under conditions mimicking diabetes.

Hyperglycemia is a significant driver of oxidative stress, leading to the excessive generation of reactive oxygen species (ROS) and subsequent cellular damage. pharmacompass.comuni-konstanz.depubcompare.ai this compound has been shown to counteract these detrimental effects.

Studies have demonstrated that this compound effectively prevents the production and accumulation of reactive oxygen species (ROS) in cells exposed to hyperglycemic conditions. citeab.comsigmaaldrich.comfishersci.ca This reduction in ROS generation was assessed using established fluorescent probes such as dihydroethidium (B1670597) (DHE) for cytosolic superoxide (B77818) and MitoSOX staining for mitochondrial superoxide. citeab.comsigmaaldrich.comfishersci.carakliga.humedchemexpress.com The findings indicate a significant reduction in oxidative damage within both the cytosol and mitochondria of treated cells. citeab.com

Beyond reducing ROS, this compound has been shown to prevent broader cellular damage linked to hyperglycemia. It effectively inhibits polyol pathway-associated damage in human adult cells exposed to elevated glucose levels (25mM). sigmaaldrich.comfishersci.ca Furthermore, evaluation of cellular aging through SA-β-gal staining revealed less senescence in cells that were exposed to high glucose in the presence of this compound, indicating its protective role against cellular aging processes induced by hyperglycemia. citeab.com

Oxidative stress, a hallmark of hyperglycemia, is intricately linked to the activation of various proinflammatory pathways. cuhk.edu.cn While specific direct modulation of named inflammatory signaling pathways (e.g., NF-κB, MAPK) by this compound in cellular models was not explicitly detailed with quantitative data in the available summaries, the compound's primary action as an aldose reductase inhibitor leads to a reduction in oxidative stress. citeab.comsigmaaldrich.comfishersci.ca Given that aldose reductase activity up-regulates pro-inflammatory signals that can lead to cell death, this compound's ability to prevent this insult suggests an indirect, yet significant, modulation of inflammatory processes by mitigating their upstream triggers. alfa-chemistry.com Inflammation is a critical component in the pathogenesis of cardiovascular diseases, and the reduction of oxidative stress by this compound contributes to its potential anti-inflammatory effects. pubcompare.ai

This compound has demonstrated beneficial effects on cellular bioenergetics and metabolic fluxes, particularly in the context of hyperglycemia-induced metabolic disturbances. By inhibiting aldose reductase, this compound facilitates the shunting of glucose back into energy-efficient pathways, thereby promoting a metabolic state closer to that observed in non-diabetic conditions. alfa-chemistry.com This action also contributes to an improved ratio of nicotinamide (B372718) adenine (B156593) dinucleotide+ (NAD+) to nicotinamide adenine dinucleotide + hydrogen (NADH), which is crucial for optimal cellular energy utilization. citeab.com

Table 1: Impact of this compound on Myocardial Fatty Acid Oxidation in Experimental DbCM

ParameterVehicle Control (µmol min⁻¹ g dry wt⁻¹)This compound Treated (µmol min⁻¹ g dry wt⁻¹)
Palmitate Oxidation Rates (Insulin)1.15 ± 0.190.5 ± 0.1

Data adapted from a study on C57BL/6J mice with experimental DbCM, 3 weeks post-treatment. nih.gov

Furthermore, this compound treatment mitigated cardiac hypertrophy and improved diastolic function, as evidenced by changes in metrics like the tissue Doppler E'/A' ratio (1.6 ± 0.12 for this compound vs. 1.38 ± 0.1 for vehicle) and a decrease in the E/E' ratio (26.6 ± 1 for this compound vs. 33 ± 4.9 for vehicle). These findings underscore this compound's capacity to normalize cardiac energy metabolism, thereby preventing structural and functional abnormalities associated with diabetic cardiomyopathy. nih.govalfa-chemistry.com

Table 2: Impact of this compound on Cardiac Functional Parameters in Experimental DbCM

ParameterVehicle ControlThis compound Treated
Tissue Doppler E'/A' ratio1.38 ± 0.11.6 ± 0.12
E/E' ratio33 ± 4.926.6 ± 1
Left Ventricular (LV) Mass (mg)125 ± 1490.5 ± 2.2

Data adapted from a study on hAR-Tg mice with T2D.

Effects on Cellular Bioenergetics and Metabolic Fluxes

Shifting Glucose Utilization Towards Energy-Efficient Pathways

Under hyperglycemic conditions, the polyol pathway, typically a minor route for glucose metabolism, can account for a significant portion of total glucose metabolism, diverting glucose from more energy-efficient pathways ctdbase.org. This shift can lead to altered cardiac energy metabolism and contribute to cardiac dysfunction. This compound's primary action as an aldose reductase inhibitor aims to normalize intracellular glucose utilization by preventing its aberrant metabolism to sorbitol nih.gov.

Pre-clinical studies have demonstrated that treatment with this compound can influence myocardial energy metabolism. In mice subjected to experimental type 2 diabetes, this compound treatment was associated with a decrease in myocardial fatty acid oxidation rates. Notably, there was no observed change in glucose oxidation rates compared to the control group. This suggests that by inhibiting the polyol pathway, this compound may promote a more energy-efficient metabolic state in the heart by reducing reliance on fatty acid oxidation, which is less oxygen-efficient than glucose oxidation for ATP production.

Prevention of Aberrant Metabolite Accumulation (e.g., Sorbitol)

A key pathological consequence of polyol pathway activation in hyperglycemia and ischemia is the intracellular accumulation of sorbitol nih.govjkchemical.comrakliga.hu. This accumulation can lead to osmotic stress, cellular damage, and ultimately contribute to diabetic complications nih.govjkchemical.com. This compound has demonstrated potent inhibition of aldose reductase, resulting in a significant reduction in sorbitol levels.

In a phase 1/2 study, this compound treatment led to significant dose-dependent reductions in whole blood sorbitol levels, with reductions of up to approximately 50% from baseline observed in both single ascending dose (SAD) and multiple ascending dose (MAD) cohorts, compared to a 3% change in the placebo group jkchemical.comrakliga.hu. This reduction was sustained over 28 days in a proof-of-concept study in patients with type 2 diabetes nih.gov.

Table 1: Reduction in Whole Blood Sorbitol Levels with this compound Treatment

Study PhaseTreatment GroupChange in Whole Blood Sorbitol from BaselineStatistical Significance (vs. Placebo)
Phase 1/2This compound (SAD/MAD)Up to ~50% reduction jkchemical.comrakliga.hup < 0.05 for all doses rakliga.hu
Phase 2aThis compoundSignificant reduction nih.govNot specified, but implied nih.gov
PlaceboPlacebo-3% change jkchemical.comrakliga.huN/A

Note: "SAD" refers to Single Ascending Dose, "MAD" refers to Multiple Ascending Dose.

In Vivo Animal Model Studies

The efficacy of this compound has been investigated in various in vivo animal models, particularly focusing on its effects in diabetic cardiomyopathy and ischemia-reperfusion injury.

Efficacy in Diabetic Cardiomyopathy Models

Diabetic cardiomyopathy is characterized by structural and functional abnormalities of the myocardium in diabetic patients, even in the absence of other cardiac diseases. This compound has shown promising results in mitigating these changes in animal models.

Assessment of Cardiac Structural Remodeling (e.g., Fibrosis, Hypertrophy)

Cardiac structural remodeling, including fibrosis and hypertrophy, is a hallmark of diabetic cardiomyopathy. Studies in mice with experimental type 2 diabetes and diabetic cardiomyopathy have demonstrated that this compound treatment effectively mitigated both cardiac fibrosis and hypertrophy.

Specific findings include:

Fibrosis Reduction : Decreased collagen deposition was observed in ventricular cross-sections from this compound treated mice compared to their vehicle-treated counterparts, as assessed by Masson's trichrome and picro-sirius red staining.

Hypertrophy Mitigation : this compound treatment led to a reduction in cardiomyocyte hypertrophy, indicated by a decreased cross-sectional area following wheat-germ agglutinin staining, when compared to vehicle-treated controls.

Table 2: Impact of this compound on Cardiac Structural Remodeling in Diabetic Cardiomyopathy Mice

ParameterVehicle Control (Mean ± SEM)This compound (40 mg/kg/day) (Mean ± SEM)ObservationSource
Cardiac FibrosisElevatedDecreased collagen depositionMitigated
Cardiomyocyte HypertrophyElevatedReduced cross-sectional areaMitigated
Evaluation of Cardiac Functional Parameters (e.g., Diastolic Function)

Diastolic dysfunction is often the earliest clinical abnormality observed in diabetic cardiomyopathy, preceding systolic dysfunction. It is characterized by impaired left ventricular relaxation and increased filling pressures.

In mice subjected to experimental type 2 diabetes, aldose reductase inhibition by this compound treatment significantly improved diastolic function. This improvement in diastolic function was associated with enhanced cardiac efficiency.

Reduction of Cardiac Damage in Ischemia-Reperfusion Injury Models

Ischemia-reperfusion injury (IRI) refers to the paradoxical exacerbation of myocardial damage that can occur upon restoration of blood flow to ischemic tissue. This injury contributes significantly to adverse cardiovascular outcomes.

This compound has demonstrated a protective effect against cardiac damage in models of ischemia-reperfusion injury. It has been shown to reduce infarct area in streptozotocin-induced diabetic mice that express human aldose reductase, when these mice were subjected to a model of cardiomyopathy induced by ischemia-reperfusion injury. Furthermore, pre-clinical results indicate that this compound significantly attenuated or prevented cardiac damage in a relevant animal model jkchemical.com.

Table 3: Effect of this compound on Cardiac Damage in Ischemia-Reperfusion Injury Models

Model TypeOutcome MeasuredEffect of this compoundSource
Streptozotocin-induced diabetic mice with human AR expression (Ischemia-Reperfusion Injury Model)Infarct AreaReduced
Relevant Animal Model (general)Cardiac DamageSignificantly attenuated or prevented jkchemical.com jkchemical.com

Mechanisms of Action of At 001 at the Molecular and Cellular Level

Direct Inhibition of Aldose Reductase Enzyme Activity

AT-001 functions as a potent and selective inhibitor of the aldose reductase (AR) enzyme (AKR1B1, EC: 1.1.1.21) pharmacompass.com. AR is the first and rate-limiting enzyme in the polyol pathway, responsible for converting glucose to sorbitol pharmacompass.com. Under hyperglycemic conditions, AR activity increases, shunting excessive glucose into this pathway.

Research indicates that this compound was developed through rational drug design, utilizing the geometric parameters of the AR active site determined via X-ray crystallography pharmacompass.com. This design aimed for optimal potency and target selectivity for AR, demonstrating no off-target inhibition of aldehyde reductase, a structurally related enzyme important for detoxification in the liver pharmacompass.com. Molecular docking studies have shown that this compound binds to AR, forming effective hydrogen bonds with residues like Thr113 in the AR's NADP+ pocket, contributing to its strong binding. This enhanced specificity, affinity, and selectivity are crucial, as previous AR inhibitors faced limitations due to poor specificity and associated off-target effects.

Attenuation of the Polyol Pathway Cascade

The abnormal activation of the polyol pathway is a key underlying mechanism in the pathogenesis of diabetic complications, including diabetic cardiomyopathy pharmacompass.com. This pathway converts excess glucose to sorbitol, leading to a cascade of cellular damage. By directly inhibiting AR, this compound effectively attenuates this pathway pharmacompass.com.

Prevention of Intracellular Sorbitol Accumulation

A primary consequence of AR inhibition by this compound is the prevention of intracellular sorbitol accumulation pharmacompass.com. In hyperglycemic conditions, tissues that are not insulin-sensitive, such as the lenses, peripheral nerves, and glomeruli, experience increased AR activity, leading to sorbitol buildup. Sorbitol does not readily diffuse through cell membranes, causing osmotic damage.

Clinical studies have demonstrated this compound's ability to significantly reduce blood sorbitol levels. For instance, in a 28-day proof-of-concept study in patients with type 2 diabetes and early diabetic cardiomyopathy, this compound potently inhibited AR, leading to a sustained reduction in blood sorbitol levels. This normalization of sorbitol production by AR is considered a potential pathogenic mechanism in diabetic cardiomyopathy.

Table 1: Effect of this compound on Blood Sorbitol Levels

Treatment Group (28 days)Change in Blood Sorbitol Levels
This compound TreatedSignificant reduction
PlaceboNo significant change

Data derived from clinical proof-of-concept studies.

Mitigation of Oxidative Stress Induction

Hyperglycemia-induced activation of the polyol pathway is a significant contributor to oxidative stress, which is a key mediator of tissue damage and a causal factor in diabetic complications pharmacompass.com. This compound plays a crucial role in mitigating this oxidative stress pharmacompass.com.

Reduction of Reactive Oxygen Species (ROS) Formation

Abnormal activation of the polyol pathway not only converts glucose to sorbitol but also results in the generation of reactive oxygen species (ROS) pharmacompass.com. This compound prevents the production and accumulation of ROS pharmacompass.com. Studies using methods such as dihydroethidium (B1670597) (DHE) quantitation and MitoSOX™ staining have shown that this compound effectively reduces oxidative damage in both the cytosol and mitochondria of cells pharmacompass.com. This reduction in ROS formation is a direct benefit of AR inhibition, preventing a major source of cellular damage under hyperglycemic conditions pharmacompass.com.

Down-regulation of NADH Production

The second step of the polyol pathway involves the conversion of sorbitol to fructose (B13574) by sorbitol dehydrogenase (SDH), a process that consumes NAD+ and produces NADH. An increase in NADH levels can contribute to increased ROS production, particularly via NADH oxidase. By inhibiting AR, this compound attenuates the increase in NADH, thereby down-regulating the synthesis of ROS. This improvement in the ratio of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to nicotinamide adenine dinucleotide + hydrogen (NADH) is critical for optimal energy utilization by cells pharmacompass.com.

Influence on Advanced Glycation Endproducts (AGEs) Formation Pathways

Advanced Glycation Endproducts (AGEs) are harmful compounds formed when proteins or lipids become glycated as a result of exposure to sugars. Their generation, along with ROS, is a key modulator of diabetic complications. Abnormal activation of the polyol pathway, through the conversion of excess glucose to sorbitol, is known to generate AGEs. By inhibiting aldose reductase and thereby reducing the flux through the polyol pathway, this compound indirectly influences and helps to down-regulate the formation pathways of AGEs. This comprehensive action contributes to the prevention of cellular damage associated with hyperglycemia.

Table 2: Key Molecular and Cellular Effects of this compound

Mechanism of ActionMolecular/Cellular EffectAssociated Benefit
Direct Aldose Reductase InhibitionBlocks conversion of glucose to sorbitolPrevents rate-limiting step of polyol pathway
Attenuation of Polyol PathwayReduces overall activity of the pathwayPrevents cascade of cellular damage
Prevention of Sorbitol AccumulationDecreases intracellular sorbitol levelsMitigates osmotic stress and cell death
Mitigation of Oxidative StressReduces Reactive Oxygen Species (ROS) formationProtects cells from oxidative damage in cytosol and mitochondria
Down-regulation of NADH ProductionImproves NAD+/NADH ratioOptimizes cellular energy utilization, reduces ROS precursors
Influence on AGEs FormationReduces substrates and conditions favoring AGEs formationPrevents accumulation of harmful compounds linked to diabetic complications

Restoration of Myocardial Glucose Oxidation and Energy Metabolism

Cardiac energy metabolism undergoes significant alterations in conditions such as diabetes, characterized by an increase in mitochondrial fatty acid oxidation and a concomitant decrease in glucose oxidation. This metabolic shift can lead to reduced cardiac efficiency, heightened reactive oxygen species (ROS) production, increased lipotoxicity, and ultimately, cardiac dysfunction plos.org.

This compound, by inhibiting aldose reductase (AR), plays a crucial role in rebalancing myocardial energy substrate utilization. Aldose reductase activity is known to be enhanced under hyperglycemic conditions, contributing to the observed changes in cardiac energy metabolism wikipedia.org. Preclinical studies in experimental diabetic cardiomyopathy (DbCM) models have demonstrated that this compound treatment effectively reduces myocardial fatty acid oxidation rates plos.orgwikipedia.org. For instance, in mice with type 2 diabetes, this compound normalized palmitate oxidation rates, a key indicator of fatty acid oxidation wikipedia.org.

The following table summarizes key findings related to this compound's impact on myocardial energy metabolism:

ParameterVehicle Control (DbCM)This compound Treated (DbCM)Significance (p-value)Source
Palmitate Oxidation Rates (µmol min⁻¹ g dry wt⁻¹) (with insulin)1.15 ± 0.190.5 ± 0.1< 0.05 wikipedia.org
Glucose Oxidation Rates (µmol min⁻¹ g dry wt⁻¹) (with insulin)No significant changeNo significant changeN/A wikipedia.org
Cardiac EfficiencyImpairedImprovedNot explicitly quantified, but stated as improved plos.orgwikipedia.org plos.orgwikipedia.org

Note: Data for glucose oxidation rates are qualitative based on the source indicating "no change" wikipedia.org. Specific numerical values for cardiac efficiency improvement were not provided in the snippets, but the improvement is consistently reported plos.orgwikipedia.org.

Modulation of Pro-inflammatory and Pro-apoptotic Signaling Pathways

Aldose reductase (AR) is implicated in the pathogenesis of oxidative stress-induced inflammation and apoptosis. It contributes to inflammatory processes by influencing the nuclear factor-kappa B (NF-κB)-dependent expression of cytokines and chemokines plos.orgd-nb.info. Therefore, inhibitors of AR, such as this compound, hold promise as anti-inflammatory and anti-apoptotic agents.

Research indicates that aldose reductase inhibition can prevent various pro-inflammatory and pro-apoptotic events. For instance, in human small airway epithelial cells (SAEC), AR inhibition prevented ragweed pollen extract (RWE)-induced apoptotic cell death and suppressed the activation of NF-κB, along with the expression of inflammatory markers like inducible nitric oxide synthase (iNOS), cyclooxygenase (COX)-2, prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and interleukin-8 (IL-8) plos.org. Similarly, in studies involving macrophages and retinal microglia (RMG), the inhibition or genetic deficiency of AR substantially reduced lipopolysaccharide (LPS)-induced secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) nih.gov.

Furthermore, the blockade of AR has been shown to reduce the ability of activated retinal microglia to induce apoptosis in other cell types, suggesting a direct anti-apoptotic effect nih.gov. This compound, as a novel and potent aldose reductase inhibitor, has been specifically demonstrated to prevent oxidative damage to cardiomyocytes and decrease oxidative-induced damage appliedtherapeutics.com. In an animal model of sepsis-induced acute lung inflammation/injury (ALI), aldose reductase inhibition, which this compound provides, attenuated the severity of the disease by reducing cytokines (e.g., IL-6), neutrophil infiltration into the lungs, and the activation of lung inflammatory endothelial cells appliedtherapeutics.comappliedtherapeutics.com. This highlights this compound's potential in modulating inflammatory responses and mitigating tissue damage associated with oxidative stress and inflammation.

The modulation of these pathways by this compound is critical for its therapeutic potential, especially in conditions where inflammation and apoptosis contribute to disease progression.

Pharmacokinetic and Pharmacodynamic Principles of At 001 in Pre Clinical Models

Absorption Characteristics in Pre-clinical Species

Detailed quantitative data regarding the absorption characteristics of AT-001 (such as the rate and extent of absorption) in pre-clinical animal models are not extensively detailed in publicly available literature. Pharmacokinetic profiles established in early clinical studies were informed by these foundational pre-clinical assessments. appliedtherapeutics.com

Tissue Distribution Profile, including Cardiac and Neural Tissue Exposure

Pre-clinical investigations have confirmed that this compound achieves broad tissue distribution. appliedtherapeutics.com Notably, the compound demonstrates exposure in key target tissues relevant to diabetic complications, including both cardiac and neural tissues. appliedtherapeutics.com This distribution is critical for its mechanism of action, which involves inhibiting aldose reductase in cells affected by hyperglycemia-induced metabolic stress, such as cardiomyocytes. nih.govappliedtherapeutics.com The ability of this compound to penetrate these tissues is a crucial element of its therapeutic potential for conditions like diabetic cardiomyopathy.

Pre-clinical Metabolism and Excretion Pathways

Specific details on the metabolic pathways and excretion routes of this compound in pre-clinical species have not been fully elucidated in the available scientific literature. The comprehensive characterization of a drug's metabolism and excretion is a critical component of pre-clinical development, as it helps to understand the compound's clearance mechanisms and potential for drug-drug interactions. nih.gov

Dose-Response Relationships for Target Engagement and Biomarker Modulation in Animal Models

Pre-clinical studies have successfully established a dose-response relationship for this compound concerning its target engagement and modulation of relevant biomarkers. In animal models of cardiomyopathy, treatment with this compound resulted in a significant reduction of cardiac damage. appliedtherapeutics.com

The primary pharmacodynamic biomarker for this compound is the level of sorbitol, the product of the aldose reductase enzyme. Pre-clinical investigations confirmed a dose-dependent inhibition of sorbitol production, which provided the basis for dose selection in subsequent clinical trials. appliedtherapeutics.com In a murine model of diabetic cardiomyopathy, the administration of this compound led to improvements in cardiac energetics, demonstrating effective target engagement within the heart tissue.

Table 1: Pre-clinical Pharmacodynamic Effects of this compound in Animal Models

Model SystemFindingBiomarker/EndpointReference
Animal Model of CardiomyopathySignificant reduction of cardiac damageCardiac Tissue Integrity appliedtherapeutics.com
Murine Model of Diabetic CardiomyopathyImprovement in cardiac energeticsCardiac Energy Metabolism appliedtherapeutics.com
General Pre-clinical ModelsDose-dependent inhibition of sorbitolSorbitol Levels appliedtherapeutics.com

Bioavailability and Systemic Exposure in Pre-clinical Species

While specific quantitative values for the absolute bioavailability and systemic exposure (e.g., Cmax, AUC) of this compound in various pre-clinical species are not publicly documented, the progression to human trials implies that adequate systemic exposure was achieved in these models. appliedtherapeutics.comappliedtherapeutics.com Pharmacokinetic studies in animals are essential to determine how a drug is absorbed, distributed, metabolized, and excreted, which informs the dosing regimen for first-in-human studies. nih.gov Human Phase 1/2 studies, which were based on this pre-clinical work, demonstrated that the maximal systemic exposure to this compound increased in a dose-proportional manner. appliedtherapeutics.com

Synthetic Chemistry and Chemical Development of At 001

Strategic Development from Parent Compounds

Strategic development in medicinal chemistry often begins with identifying lead compounds that exhibit desired biological activity. These lead compounds, or "parent compounds," serve as a starting point for chemical modifications aimed at optimizing various properties such as potency, selectivity, metabolic stability, and pharmacokinetic profiles. While the specific parent compounds from which AT-001 was strategically developed are not detailed in publicly available search results, its classification as an aldose reductase inhibitor suggests that its development was driven by the need for agents that can modulate this specific enzymatic pathway. The design process typically involves understanding the structure-activity relationships of existing inhibitors or related chemical scaffolds to guide the synthesis of new derivatives with improved therapeutic potential.

Exploration of Novel Synthetic Methodologies for this compound Production

The exploration of novel synthetic methodologies is crucial for the efficient and sustainable production of pharmaceutical compounds. This involves developing new chemical reactions or adapting existing ones to create more streamlined, cost-effective, and environmentally friendly routes to the target molecule. In general medicinal chemistry, this can include the use of advanced techniques such as multicomponent reactions, which allow for the rapid assembly of complex molecules from simpler starting materials, or catalytic strategies that enhance reaction rates and selectivity. researchgate.netwikipedia.orgacs.orgtandfonline.com For a compound like this compound, the chemical development would likely involve investigating various synthetic routes to identify the most practical and scalable pathway, considering factors such as precursor availability, reaction conditions, and potential for industrial scale-up.

Optimization of Chemical Synthesis for Purity and Yield

Optimization of chemical synthesis is a critical phase aimed at maximizing the yield of the desired product while ensuring its high purity. This process involves systematically varying reaction parameters to identify optimal conditions. Common parameters include reactant stoichiometry, reaction temperature, reaction time, solvent choice, catalyst loading, and purification methods. For instance, in the synthesis of other compounds, optimization studies have focused on adjusting molar ratios, reaction temperatures, and reaction times to achieve high yields and purities. acs.orgcetjournal.itresearchgate.net Purification techniques, such as high-performance liquid chromatography (HPLC) and crystallization, are essential for isolating the target compound from impurities and by-products. acs.orgbritannica.com The goal is to achieve a reproducible process that consistently delivers the compound with the required chemical purity and in a high yield suitable for further development and manufacturing. While specific detailed research findings and data tables regarding the exact yields and purity achieved during the synthesis optimization of this compound are not publicly available in the provided search results, the general principles of chemical synthesis optimization are universally applied in drug development.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to establish how changes in chemical structure affect the biological activity of a compound. This involves the systematic design and synthesis of analogues, which are compounds structurally similar to the lead compound but with specific modifications. By synthesizing and testing these analogues, researchers can identify key functional groups and structural motifs responsible for the compound's activity and selectivity. nih.govacs.orgacs.orgchemrxiv.orgnih.gov Modifications can include altering substituents, changing the length or flexibility of linkers, or replacing entire rings with different heterocyclic systems. The insights gained from SAR studies guide further optimization efforts, leading to compounds with improved potency, reduced off-target effects, and better pharmacokinetic properties. Although specific SAR data for this compound analogues are not detailed in the provided search results, such studies would have been an integral part of its development to refine its properties as an aldose reductase inhibitor.

Comparative Pre Clinical Efficacy and Mechanistic Advantages of At 001

Distinct Mechanistic Attributes of AT-001 Compared to Other Metabolic Modulators

A key distinguishing feature of this compound in preclinical models is its direct impact on cardiac energy metabolism, which extends beyond the canonical inhibition of the polyol pathway. In animal models of diabetic cardiomyopathy (DbCM), a condition characterized by alterations in cardiac energy metabolism such as increased fatty acid oxidation and reduced glucose oxidation, this compound has demonstrated a unique mechanistic advantage. frontiersin.org

This mechanism contrasts with other classes of metabolic modulators used in diabetes management, such as SGLT2 inhibitors and GLP-1 receptor agonists.

SGLT2 (Sodium-glucose cotransporter-2) inhibitors , like dapagliflozin, primarily work by inducing glycosuria, but their cardioprotective effects are also linked to metabolic changes. frontiersin.orgnih.gov They improve ventricular loading conditions, reduce cardiac fibrosis, and enhance cardiac energetics, in part by increasing the heart's utilization of ketones, which are a more oxygen-efficient fuel source compared to fatty acids. frontiersin.org

GLP-1 (Glucagon-like peptide-1) receptor agonists exert their cardiovascular benefits through different pathways. Their mechanisms are believed to involve targeting the incretin (B1656795) axis, inhibiting gastric motility to aid in weight reduction, improving endothelial function, and potentially offering protection against ischemia/reperfusion injury. frontiersin.org

While all three classes of drugs modulate metabolism to confer cardiovascular benefits, this compound's direct action on reducing the heart's over-reliance on fatty acid oxidation in a diabetic state is a distinct mechanistic attribute.

Table 1: Effect of this compound on Cardiac Metabolism in a Murine Model of Diabetic Cardiomyopathy

Metabolic ParameterVehicle-Treated T2D MiceThis compound-Treated T2D Mice
Cardiac Fatty Acid Oxidation Rate (nmol·min⁻¹·g dry wt⁻¹)1200 ± 176608 ± 66
Cardiac Oxygen Consumption (µmol·min⁻¹·g dry wt⁻¹)61 ± 1144 ± 8

Data sourced from a preclinical study in human Aldose Reductase overexpressing (hAR-Tg) mice with Type 2 Diabetes. appliedtherapeutics.com

Synergy of this compound with Other Therapeutic Agents in Pre-clinical Co-administration Studies

The potential for synergistic effects when combining therapeutic agents is a key area of preclinical investigation. However, based on the available scientific literature from the conducted searches, there are no published preclinical studies evaluating the co-administration of this compound with other therapeutic agents, such as SGLT2 inhibitors or GLP-1 receptor agonists, in animal models.

Interestingly, clinical data from the Phase 3 ARISE-HF trial provide some insight into the interaction of these drug classes. The study revealed that the positive impact of this compound on stabilizing cardiac functional capacity was statistically significant in a prespecified subgroup of patients who were not receiving concomitant treatment with an SGLT2 inhibitor or a GLP-1 agonist. appliedtherapeutics.com This clinical finding suggests a complex interaction rather than a straightforward synergistic or additive effect when these medications are used in combination. The underlying reasons for this observation are not yet fully understood and highlight the need for dedicated preclinical and clinical research to elucidate the mechanistic interplay between aldose reductase inhibition and the pathways targeted by SGLT2 inhibitors and GLP-1 receptor agonists. Without preclinical co-administration studies, the potential for synergy remains an open question and a subject for future investigation.

Future Directions and Translational Research Perspectives for At 001

Elucidation of AT-001's Broader Biological and Cellular Impacts Beyond Aldose Reductase Inhibition

Beyond its well-established role as a potent aldose reductase inhibitor, this compound exhibits several other biological and cellular impacts that warrant further elucidation. Research indicates that this compound also functions as a relaxin hormone receptor antagonist, a mechanism explored in prostate cancer models where it has shown the ability to suppress tumor growth, particularly in synergy with docetaxel (B913), by downregulating hypoxia-inducible factor 1 alpha and the hypoxia-induced response appliedtherapeutics.commedkoo.comnih.gov. This dual mechanism of action suggests potential therapeutic avenues beyond polyol pathway-related disorders.

Furthermore, this compound has demonstrated anti-senescence effects in normal human keratinocytes, inhibiting high glucose, hydrogen peroxide, and mitomycin-c-induced senescence by downregulating markers such as SA-β-galactosidase activity, γ-H2AX foci, CDKN1A, TP53, SASP, and SERPINE1 gene expression bioscience.co.ukmedchemexpress.com. In diabetic cardiomyopathy mouse models, this compound has been shown to inhibit myocardial fatty acid oxidation, cardiac fibrosis, and hypertrophy, leading to improved tissue Doppler e'/a' ratio, decreased E/e' ratio, reduced left ventricular mass, and reduced cross-sectional collagen deposition and cardiomyocyte hypertrophy bioscience.co.ukmedchemexpress.com. Preliminary investigations also suggest a potential role in mitigating adverse outcomes in patients hospitalized with COVID-19, showing trends toward reduced mortality and shorter length of hospital stay in diabetic patients with heart disease medkoo.comrakliga.hu.

Future research should aim to:

Investigate the precise pathways through which this compound exerts its anti-senescence effects and its implications for age-related diseases or conditions characterized by cellular senescence.

Further explore its anti-fibrotic and anti-hypertrophic mechanisms in cardiac and potentially other organ systems, beyond the diabetic context, to understand its broader applicability in fibrotic conditions.

Conduct dedicated studies to validate and expand upon the preliminary findings in viral inflammation and other inflammatory conditions, to determine if this compound possesses general anti-inflammatory properties.

Exploration of this compound's Therapeutic Potential in Emerging Disease Models (e.g., other protein aggregation disorders, non-diabetic fibrotic conditions)

While diabetic cardiomyopathy has been the primary focus for this compound's clinical development, its established mechanisms of action and broader biological impacts open doors for exploring its therapeutic potential in a wider range of emerging disease models.

Other Diabetic Complications: Given its potent aldose reductase inhibition, this compound is a strong candidate for investigation in other diabetic complications driven by polyol pathway activation, such as diabetic peripheral neuropathy (DPN) and diabetic retinopathy, where sorbitol accumulation plays a pathogenic role targetmol.com.

Non-Diabetic Fibrotic Conditions: The observed inhibition of cardiac fibrosis in diabetic cardiomyopathy models suggests that this compound could be investigated in non-diabetic fibrotic conditions affecting organs like the kidney, liver, or lung. Fibrosis is a common pathological process in many chronic diseases, and a compound with anti-fibrotic properties could have broad utility.

Protein Aggregation Disorders: Although a distinct "this compound" is being explored for dementia by Arctic Therapeutics researchgate.net, the general concept of targeting cellular stress pathways, which aldose reductase inhibition can influence, might offer indirect benefits or synergistic effects in certain protein aggregation disorders. However, direct evidence for Caficrestat (this compound) in this specific area is limited to its primary AR inhibition context.

Oncology: The observed relaxin hormone receptor antagonism and its synergistic effects with docetaxel in prostate tumor xenografts highlight a potential role in oncology, particularly in androgen-independent prostate cancer appliedtherapeutics.commedkoo.comnih.gov. Further preclinical and clinical studies are needed to fully evaluate this oncological potential.

Inflammatory and Senescence-Related Disorders: Given its anti-inflammatory trends in COVID-19 patients and anti-senescence effects in keratinocytes, this compound could be explored in other inflammatory diseases or conditions where cellular senescence contributes to pathology, such as chronic obstructive pulmonary disease (COPD) or age-related macular degeneration.

Development of Advanced Analytical Techniques for Pre-clinical Pharmacokinetic and Pharmacodynamic Profiling of this compound

Robust preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profiling is crucial for optimizing drug development and understanding drug-target interactions. For this compound, existing studies have utilized key biomarkers such as blood sorbitol levels to confirm AR inhibition and NT-proBNP levels as a marker of cardiac dysfunction bioscience.co.uk. Peak oxygen consumption (Peak VO2) has also been a critical measure of cardiac functional capacity in clinical trials medchemexpress.commedkoo.comctdbase.orgjkchemical.com.

Future directions in analytical techniques should include:

High-Resolution Mass Spectrometry (HRMS): Developing and applying advanced HRMS methods for highly sensitive and specific quantification of this compound and its metabolites in various biological matrices (plasma, tissue, urine) to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile. This would inform optimal dosing strategies and potential drug-drug interactions.

Imaging Techniques for PD: Exploring advanced imaging modalities (e.g., cardiac MRI with strain analysis, PET imaging for metabolic pathways) to non-invasively assess the pharmacodynamic effects of this compound on cardiac function, fibrosis, and metabolic shifts in preclinical models.

Omics Approaches: Utilizing transcriptomics, proteomics, and metabolomics to comprehensively understand the molecular changes induced by this compound beyond the direct polyol pathway. This could reveal novel biomarkers of response and provide deeper insights into its broader biological impacts, such as its anti-senescence or anti-fibrotic effects.

Target Engagement Assays: Developing and refining assays to directly measure this compound's binding to and inhibition of aldose reductase in target tissues, ensuring that observed physiological effects correlate with sufficient target engagement. This is particularly important for understanding tissue-specific effects.

Rational Design and Synthesis of Next-Generation Aldose Reductase Inhibitors Based on this compound Scaffold

This compound's high potency (IC50 of 28.9 pM) and selectivity as an aldose reductase inhibitor make its chemical scaffold an excellent starting point for the rational design of next-generation ARIs appliedtherapeutics.comresearchgate.nettargetmol.combiomol.combioscience.co.ukbioscience.co.uknih.gov. The chemical structure of Caficrestat (C17H10F3N5O3S) provides a foundation for structure-activity relationship (SAR) studies appliedtherapeutics.combiomol.com.

Future efforts in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the this compound scaffold to identify key functional groups responsible for its potent AR inhibition and selectivity. This involves synthesizing a series of analogs and evaluating their inhibitory activity and off-target profiles.

Computational Drug Design: Employing advanced computational chemistry techniques, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, to predict the binding modes of this compound and its analogs to the aldose reductase enzyme. This can guide the design of compounds with improved potency, selectivity, and pharmacokinetic properties.

Optimization of Pharmacokinetic Properties: Designing analogs with improved oral bioavailability, longer half-life, reduced metabolic liability, and favorable tissue distribution, particularly to target organs affected by diabetic complications.

Enhanced Selectivity and Reduced Off-Target Effects: Building upon this compound's already favorable selectivity profile, further optimizing derivatives to ensure minimal interaction with other aldehyde reductases or unintended targets, thereby potentially improving the safety profile.

Multi-Targeting Approaches: Exploring the design of hybrid molecules that combine the AR inhibitory activity of the this compound scaffold with other beneficial properties, such as antioxidant, anti-inflammatory, or anti-fibrotic activities, to address the complex pathophysiology of chronic diseases.

Challenges and Opportunities in Pre-clinical Research of Aldose Reductase Inhibitors, with a Focus on this compound

The development of aldose reductase inhibitors, including this compound, presents both significant challenges and promising opportunities in preclinical research.

Challenges:

Complex Disease Pathophysiology: Diabetic complications and other target diseases often involve multiple intertwined pathological pathways. Relying solely on AR inhibition may not be sufficient to fully halt disease progression, necessitating a deeper understanding of its role within the broader disease context.

Biomarker Validation: While blood sorbitol and NT-proBNP are useful, identifying and validating more precise and predictive biomarkers of AR pathway activity and disease progression in specific target tissues remains a challenge.

Off-Target Effects (Historical Context): Although this compound has shown excellent selectivity over AldR, historically, off-target effects of earlier ARIs led to safety concerns and hindered their clinical success appliedtherapeutics.comresearchgate.netdiabetesjournals.org. Continuous vigilance and thorough preclinical screening for potential off-target interactions are crucial for new ARI candidates.

Opportunities:

Unmet Medical Need: There remains a high unmet medical need for effective therapies for diabetic complications like diabetic cardiomyopathy, where current treatments are often symptomatic or only partially effective medchemexpress.commedkoo.comctdbase.org. This compound, with its favorable safety profile and oral dosing, presents a valuable opportunity targetmol.combiomol.combioscience.co.ukmedkoo.comjkchemical.com.

Potent and Selective Inhibition: this compound's picomolar potency and high selectivity for AR offer a strong foundation for therapeutic intervention, potentially leading to better efficacy with fewer side effects compared to older ARIs appliedtherapeutics.comresearchgate.nettargetmol.combiomol.combioscience.co.ukbioscience.co.uknih.gov.

Multi-Mechanism Potential: The recognition of this compound's broader biological impacts, such as relaxin receptor antagonism and anti-senescence effects, provides opportunities to explore its utility in diverse indications beyond diabetes, potentially redefining its therapeutic scope.

Combination Therapies: Given the complex nature of chronic diseases, this compound could be investigated as part of combination therapies with existing or emerging treatments (e.g., SGLT2 inhibitors or GLP-1 receptor agonists), especially considering the subgroup analysis in ARISE-HF targetmol.combiomol.commedchemexpress.commedkoo.comctdbase.orgjkchemical.com.

Targeting Specific Subpopulations: The positive results in a prespecified subgroup of DbCM patients not on concomitant SGLT2 or GLP-1 inhibitors suggest an opportunity for precision medicine approaches, identifying patient populations most likely to benefit from this compound targetmol.combiomol.commedchemexpress.commedkoo.comctdbase.orgjkchemical.com.

Data Tables

Here are interactive data tables summarizing key research findings for this compound.

Table 1: Aldose Reductase Inhibition Potency of this compound (Caficrestat)

CompoundIC50 (Aldose Reductase)Reference
This compound28.9 pM / 30 pmol appliedtherapeutics.comresearchgate.nettargetmol.combiomol.combioscience.co.ukbioscience.co.uknih.gov
Zopolrestat~10 nmol appliedtherapeutics.comresearchgate.netdiabetesjournals.org

Table 2: ARISE-HF Phase 3 Study Results (Peak VO2 Change over 15 Months)

Treatment GroupMean Change in Peak VO2 (ml/kg/min) over 15 MonthsP-value (vs. Placebo)Reference
Placebo-0.31N/A medchemexpress.commedkoo.comctdbase.orgjkchemical.com
This compound 1500mg BID (Overall)-0.010.210 medchemexpress.commedkoo.comctdbase.orgjkchemical.com
This compound 1500mg BID (Subgroup not on SGLT2/GLP-1 inhibitors)+0.08Statistically Significant medchemexpress.commedkoo.comctdbase.orgjkchemical.com
Placebo (Subgroup not on SGLT2/GLP-1 inhibitors)-0.54N/A medchemexpress.commedkoo.comctdbase.orgjkchemical.com

Table 3: Phase 2a Study Results (28-Day Treatment)

BiomarkerThis compound EffectReference
Blood SorbitolSignificant reduction bioscience.co.uk
NT-proBNP LevelsSignificant reduction; 50% of patients showed >25 pg/mL reduction bioscience.co.uk

Conclusion

Summary of Key Pre-clinical Findings for AT-001

Pre-clinical research has elucidated the fundamental mechanism of action and therapeutic potential of this compound. As a potent and highly selective inhibitor of aldose reductase, this compound is designed to mitigate the pathological consequences of the polyol pathway, which becomes overactive in hyperglycemic states. acs.org

A key highlight of the pre-clinical development of this compound is its superior selectivity for aldose reductase over the related enzyme aldehyde reductase. This represents a significant advancement over first-generation aldose reductase inhibitors, such as zopolrestat, which exhibited off-target inhibition of aldehyde reductase, leading to safety concerns. pharmaceutical-technology.com The high selectivity of this compound is a critical feature that has contributed to its favorable tolerability profile in early-stage clinical trials. pharmaceutical-technology.com

Pre-clinical pharmacokinetic studies have also been a component of the development of aldose reductase inhibitors, aiming to understand their absorption, distribution, metabolism, and excretion profiles to inform clinical trial design. pharmaceutical-technology.com

Significance of this compound in the Advancement of Aldose Reductase Inhibitor Research

The development of this compound marks a significant step forward in the field of aldose reductase inhibitor research. Historically, the therapeutic potential of this class of drugs was hampered by a lack of selectivity and off-target effects, which led to the discontinuation of many early candidates. pharmaceutical-technology.com this compound's design, which confers high selectivity for aldose reductase, has successfully addressed this major hurdle, thereby revitalizing interest in aldose reductase as a viable therapeutic target for diabetic complications. pharmaceutical-technology.com

The pre-clinical data demonstrating efficacy in a model of diabetic cardiomyopathy is particularly significant. Diabetic cardiomyopathy is a condition with a high unmet medical need, and the findings with this compound have provided a strong rationale for its clinical investigation in this patient population. gcs-web.com This has paved the way for large-scale clinical trials to assess its potential as a first-in-class treatment for this debilitating condition. gcs-web.com

Moreover, the research into this compound has contributed to a deeper understanding of the role of the polyol pathway in the pathophysiology of diabetic heart disease. The pre-clinical findings linking aldose reductase inhibition to improvements in cardiac metabolism and structure provide valuable insights into the molecular mechanisms underlying diabetic cardiomyopathy. patsnap.com

Remaining Research Questions and Unexplored Avenues in Pre-clinical Studies of this compound

Despite the promising pre-clinical data, several research questions and unexplored avenues remain in the pre-clinical investigation of this compound. A primary area for future research is the comprehensive evaluation of this compound in pre-clinical models of other major diabetic complications, namely diabetic neuropathy and diabetic retinopathy. While the company developing this compound has indicated an interest in these conditions, detailed pre-clinical efficacy data in relevant animal models have not been widely published. patsnap.comgcs-web.com Such studies would be crucial to broaden the potential therapeutic applications of this compound.

Further pre-clinical investigations could also delve deeper into the long-term effects of aldose reductase inhibition with this compound. While short-term studies have shown beneficial effects on cardiac function and structure, longer-term studies in animal models could provide insights into the durability of these effects and the potential for disease modification over extended periods.

Additionally, there is an opportunity to explore the potential of this compound in combination with other therapeutic agents for diabetic complications. Pre-clinical studies investigating synergistic or additive effects with existing standard-of-care treatments could inform future clinical trial designs and potentially lead to more effective treatment strategies. The interaction with newer classes of diabetes medications, such as SGLT2 inhibitors and GLP-1 receptor agonists, is of particular interest, as clinical data has suggested potential differences in treatment effects in patients on these concomitant therapies. cardiacwire.com

Q & A

Q. What is the mechanism of action of AT-001 in DbCM, and how does it differ from prior aldose reductase inhibitors (ARIs)?

this compound selectively inhibits aldose reductase (AR), the first enzyme in the polyol pathway, which converts glucose to sorbitol under hyperglycemic conditions. Unlike older ARIs (e.g., zopolrestat), this compound exhibits 1,000-fold higher AR-binding affinity (IC₅₀ = 30 pmol vs. 10 nmol for zopolrestat) and no off-target binding to aldehyde reductase (AldR), a critical enzyme for hepatic detoxification. This specificity avoids liver toxicity, a key limitation of earlier ARIs . Preclinical studies in DbCM mouse models demonstrate that this compound reduces myocardial sorbitol accumulation, oxidative stress (via DHE/MitoSOX assays), and cardiac fibrosis while improving diastolic function .

Q. How do preclinical models validate this compound’s efficacy in DbCM?

In transgenic DbCM mice, this compound (40 mg/kg/day) reduced myocardial fatty acid oxidation rates by 25% and improved cardiac efficiency without altering glucose oxidation. It also decreased left ventricular mass by 15% and attenuated diastolic dysfunction . In hyperglycemia-induced human cell cultures, this compound (0.18 nM) inhibited polyol pathway-associated ROS production, confirmed via colorimetric assays . These findings highlight its role in mitigating metabolic and structural damage in DbCM .

Q. What biomarkers are used to assess this compound’s pharmacodynamic effects in clinical trials?

  • Primary biomarker : Reduction in erythrocyte sorbitol levels (validated in phase 1/2 trials).
  • Secondary biomarkers : NT-proBNP (phase 2a showed 28% reduction vs. placebo), peak VO₂ (via cardiopulmonary exercise testing, CPET), and echocardiographic parameters (e.g., E/e′ ratio for diastolic function) .

Advanced Research Questions

Q. Why did the phase 3 ARISE-HF trial fail to meet its primary endpoint, and what can be learned from subgroup analyses?

The ARISE-HF trial (NCT04083339) evaluated this compound (1500 mg BID vs. placebo) in 691 DbCM patients over 15 months. The primary endpoint—change in peak VO₂—showed no significant difference overall (-0.01 mL/kg/min for this compound vs. -0.31 mL/kg/min for placebo; p=0.19). However, a prespecified subgroup analysis of patients not on SGLT2i/GLP-1RA therapies revealed a significant benefit: this compound reduced peak VO₂ decline by 0.62 mL/kg/min (p=0.04) and lowered overt heart failure risk (OR=0.56; p=0.035) . This suggests this compound’s efficacy may be masked by overlapping metabolic benefits of SGLT2i/GLP-1RA, necessitating stratified patient selection in future trials.

Q. What methodological limitations affect the interpretation of ARISE-HF results?

  • Early termination : The trial was halted at 15 months (vs. planned 27 months) due to COVID-19, reducing statistical power to detect long-term effects .
  • CPET sensitivity : While CPET is objective, it may fail to exclude patients with occult coronary ischemia, confounding exercise capacity measurements .
  • Dose dependency : The 1500 mg BID dose showed stronger trends vs. 1000 mg BID, suggesting underdosing in prior phases may limit efficacy .

Q. How does this compound’s safety profile compare to historical ARIs?

In phase 1/2 trials, this compound (up to 3000 mg/day) exhibited no hepatotoxicity (ALT/AST levels unchanged) or renal impairment, unlike zopolrestat, which caused dose-dependent liver enzyme elevation. Adverse events were mild (e.g., nausea: 12% vs. 8% placebo; constipation: 9% vs. 5% placebo) .

Methodological and Translational Challenges

Q. How can researchers reconcile preclinical efficacy with mixed clinical outcomes?

Preclinical models focus on isolated DbCM pathology, while clinical cohorts include comorbidities (e.g., CAD, renal dysfunction) and concurrent therapies (e.g., SGLT2i) that modulate overlapping pathways. Future trials should:

  • Prioritize DbCM-specific biomarkers (e.g., myocardial lipidomics, advanced cardiac MRI).
  • Use adaptive trial designs to account for metabolic heterogeneity .

Q. What are the implications of this compound’s impact on cardiac energy metabolism?

this compound reduces myocardial fatty acid oxidation in DbCM mice without affecting glucose utilization, suggesting a shift toward energetically favorable substrates. This contrasts with SGLT2i, which increase ketone utilization. Combined therapy studies are warranted to explore synergistic effects .

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AT-001
Reactant of Route 2
AT-001

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.